5,5'-Dimethoxylariciresinol 4-O-glucoside
Beschreibung
5,5’-Dimethoxylariciresinol 4-O-glucoside is a naturally occurring lignan compound found in various plants. It is known for its potential biological activities, including its ability to reverse multidrug resistance in cancer cells . The compound has a molecular formula of C28H38O13 and a molecular weight of 582.6 g/mol .
Eigenschaften
Molekularformel |
C28H38O13 |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3/t15-,16-,21+,23+,24-,25+,26+,28-/m0/s1 |
InChI-Schlüssel |
OSPNTYPNEPEMIS-HEZPOBQYSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethoxylariciresinol 4-O-glucoside involves several steps, starting from precursor molecules such as coniferyl alcohol. The process typically includes glycosylation reactions to attach the glucose moiety to the lignan structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 5,5’-Dimethoxylariciresinol 4-O-glucoside may involve extraction from plant sources or chemical synthesis. Extraction methods include solvent extraction and chromatography techniques to isolate the compound from plant materials. Chemical synthesis on an industrial scale requires careful control of reaction conditions and purification steps to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Dimethoxylariciresinol 4-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the lignan structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of 5,5’-Dimethoxylariciresinol 4-O-glucoside, such as quinones, alcohols, and substituted lignans.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5,5’-Dimethoxylariciresinol 4-O-glucoside involves its interaction with cellular pathways that regulate drug efflux and apoptosis. The compound has been shown to inhibit the activity of P-glycoprotein, a protein that pumps chemotherapeutic drugs out of cancer cells, thereby increasing the intracellular concentration of these drugs and enhancing their cytotoxic effects . Additionally, the compound induces apoptosis in resistant cancer cells, further contributing to its potential as a multidrug resistance-reversing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,5’-Dimethoxylariciresinol 4-O-glucoside include other lignans such as:
- Secoisolariciresinol diglucoside
- Pinoresinol diglucoside
- Matairesinol glucoside
Uniqueness
What sets 5,5’-Dimethoxylariciresinol 4-O-glucoside apart from these similar compounds is its potent ability to reverse multidrug resistance in cancer cells. While other lignans also exhibit biological activities, the specific interaction of 5,5’-Dimethoxylariciresinol 4-O-glucoside with P-glycoprotein and its ability to enhance chemosensitivity make it a unique and valuable compound in cancer research and therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
